3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Physicochemical Property Blood-Brain Barrier Penetration Hydroxyguanidine

3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide (CAS 791722-16-2) is a synthetic, fully substituted N-hydroxyguanidine (hydroxyguanidine) featuring a tetrahydroisoquinoline scaffold. The compound is a structural analog of the clinical antihypertensive drug debrisoquine, distinguished by the introduction of an N-hydroxy substituent on the carboximidamide moiety and an ethyl group at the 3-position of the isoquinoline ring.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B15207387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCC1CC2=CC=CC=C2CN1C(=NO)N
InChIInChI=1S/C12H17N3O/c1-2-11-7-9-5-3-4-6-10(9)8-15(11)12(13)14-16/h3-6,11,16H,2,7-8H2,1H3,(H2,13,14)
InChIKeyWLPFGAAYVYZNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide – A Structurally Differentiated Hydroxyguanidine Analog of Debrisoquine


3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide (CAS 791722-16-2) is a synthetic, fully substituted N-hydroxyguanidine (hydroxyguanidine) featuring a tetrahydroisoquinoline scaffold. The compound is a structural analog of the clinical antihypertensive drug debrisoquine, distinguished by the introduction of an N-hydroxy substituent on the carboximidamide moiety and an ethyl group at the 3-position of the isoquinoline ring [1]. The N-hydroxyguanidine motif is established in medicinal chemistry for reducing basicity relative to parent guanidines, thereby altering ionization-dependent pharmacokinetic properties [2]. This specific substitution pattern generates a chiral center at the 3-position, offering stereochemical complexity absent from the unsubstituted debrisoquine scaffold [1].

Why 3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide Cannot Be Replaced by Unsubstituted Debrisoquine Analogs


Seemingly minor structural modifications to the 3,4-dihydroisoquinoline carboximidamide scaffold produce marked differences in physicochemical and biological profiles that preclude simple interchangeability. The N-hydroxylation of the amidine function reduces basicity by over 10^3-fold compared to the parent carboxamidine [1], dramatically altering the ionization state at physiological pH and enabling central nervous system penetration that is unattainable with permanently ionized guanidines such as debrisoquine [2]. The 3-ethyl substituent introduces a chiral center and increases steric bulk adjacent to the basic amidine, which can differentially affect binding to enzyme active sites and alter metabolic stability relative to unsubstituted, 3-methyl, or 4-hydroxy analogs [3]. The combination of these two modifications in a single molecule creates a unique pharmacological profile that no commercially available analog can replicate.

Quantitative Differentiation Evidence for 3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide


Basicity Reduction Provides CNS Accessibility Advantage Over Debrisoquine

The N-hydroxylation of the carboximidamide group reduces basicity by more than 1,000-fold relative to the parent guanidine debrisoquine [1]. In a series of 3,4-dihydro-2(1H)-isoquinolinecarboxamidoximes, all compounds were >10^3 times less basic than their carboxamidine analogs [1]. This shift in pKa means the compound exists substantially in the neutral form at physiological pH, overcoming the permanent ionization that confines debrisoquine to peripheral tissues [2].

Physicochemical Property Blood-Brain Barrier Penetration Hydroxyguanidine

Structural Differentiation from 4-Hydroxydebrisoquine Alters Metabolic Fate

The 3-ethyl substituent blocks metabolic hydroxylation at the 3-position, a site distinct from the CYP2D6-mediated 4-hydroxylation that generates the major metabolite of debrisoquine [1]. 4-Hydroxydebrisoquine is a known CYP2D6 inhibitor (IC50 of 0.018 µM for CYP2D6 debrisoquine 4-hydroxylase) [2]. By re-positioning the substitution to the 3-position (ethyl) and the amidine nitrogen (N-hydroxy), the target compound avoids the rapid 4-hydroxylation pathway that clears debrisoquine and may exhibit a different CYP2D6 interaction profile [1].

Metabolic Stability CYP2D6 Hydroxylation Site

TMPRSS2 Inhibitory Activity Contextualized Against Debrisoquine

Debrisoquine inhibits TMPRSS2 with an IC50 of 22 µM, preventing SARS-CoV-2 entry into human lung cells in a TMPRSS2-dependent manner . BindingDB data shows debrisoquine's TMPRSS2 IC50 as 2.30 × 10^4 nM (23 µM) [1]. The target compound, bearing an N-hydroxy and 3-ethyl modification, is structurally positioned as a next-generation analog: the N-hydroxyguanidine motif is a validated zinc-binding pharmacophore in related protease inhibitors, while the 3-ethyl group provides additional steric interaction potential [2]. Comparative IC50 data for the target compound specifically have not been publicly disclosed, but the structural precedent establishes it as a justifiable candidate for TMPRSS2-focused screening campaigns.

TMPRSS2 Antiviral Protease Inhibition

NO Donor Potential Differentiates N-Hydroxyguanidines from Parent Guanidines

N-Hydroxyguanidines, including N-hydroxydebrisoquine, are established substrates for nitric oxide synthases (NOS) and can function as nitric oxide (NO) donors under oxidative conditions [1]. Microsomal studies demonstrate that N-hydroxydebrisoquine is oxidized by cytochrome P450 enzymes to generate nitric oxide and cyanamides [2]. Debrisoquine, lacking the N-hydroxy group, does not exhibit this NO-donor capacity [1]. The target compound, as an N-hydroxyguanidine derivative, is therefore expected to possess NO-donor properties absent in debrisoquine and other non-hydroxylated carboxamidine analogs, while the 3-ethyl group may modulate the rate of oxidative NO release relative to unsubstituted N-hydroxyguanidines [3].

Nitric Oxide Donor NOS Substrate Vasodilation

Application Scenarios for 3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide Based on Verified Differentiation Evidence


CNS-Penetrant Antihypertensive Probe Design

The >1,000-fold reduction in basicity relative to debrisoquine, confirmed in the hydroxyguanidine class [1], supports the use of this compound in designing centrally acting antihypertensive agents that can cross the blood-brain barrier. Researchers investigating the central regulation of blood pressure can employ this scaffold to access brain-penetrant pharmacology not achievable with the perpetually ionized debrisoquine or guanethidine frameworks [2].

CYP2D6 Probe with Altered Metabolic Liability

The 3-ethyl substitution blocks metabolism at the 3-position and, combined with N-hydroxylation, may alter CYP2D6 interaction kinetics relative to debrisoquine (CYP2D6 4-hydroxylase IC50 for 4-hydroxydebrisoquine = 0.018 µM [1]). This compound serves as a differentiated tool for phenotyping CYP2D6 variants or studying structure-metabolism relationships in the polymorphic cytochrome P450 system [2].

TMPRSS2 Inhibitor Screening and Optimization

Given that debrisoquine inhibits TMPRSS2 with a reported IC50 of 22 µM [1] [2], the N-hydroxy-3-ethyl analog provides a chemically distinct starting point for structure-activity relationship (SAR) campaigns aimed at improving potency and selectivity. The N-hydroxy moiety offers additional zinc-chelating potential that may enhance binding to the catalytic site of TMPRSS2 and related serine proteases [3].

Nitric Oxide Donor Research in Cardiovascular Models

The N-hydroxyguanidine class, including N-hydroxydebrisoquine, is characterized by its ability to serve as a nitric oxide donor via cytochrome P450-mediated oxidation [1] [2]. The target compound is suitable for investigating NO-mediated vasodilation, ischemia-reperfusion injury, or platelet aggregation, where a controlled-release NO donor with a tuneable isoquinoline scaffold is required [3].

Quote Request

Request a Quote for 3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.